molecular formula C20H22N4O10S B7790884 cefuroxime axetil

cefuroxime axetil

Cat. No.: B7790884
M. Wt: 510.5 g/mol
InChI Key: KEJCWVGMRLCZQQ-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefuroxime axetil is an oral prodrug of cefuroxime, a second-generation cephalosporin approved for treating community-acquired infections, including respiratory tract infections (RTIs), skin and soft tissue infections, and Lyme disease . After oral administration, it is hydrolyzed by esterases in the gastrointestinal tract to release active cefuroxime, achieving peak plasma concentrations of 4.1–4.8 mg/L within 2–2.5 hours (250 mg dose) . Its broad-spectrum activity covers Streptococcus pneumoniae, Haemophilus influenzae, and methicillin-sensitive Staphylococcus aureus . Clinical trials demonstrate efficacy comparable to amoxicillin/clavulanic acid, cefaclor, and cefpodoxime, with a 5-day course showing non-inferiority to 10-day regimens .

Properties

IUPAC Name

1-acetyloxyethyl 3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,10,14,18H,7-8H2,1-3H3,(H2,21,29)(H,22,26)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJCWVGMRLCZQQ-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)/C(=N/OC)/C3=CC=CO3)COC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble in water, Freely soluble in acetone; sparingly soluble in chloroform, ethyl acetate, methanol; slightly soluble in dehydrated alcohol. Insoluble in ether, water
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 347
Record name Cefuroxime axetil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to almost white crystalline powder, White powder

CAS No.

64544-07-6
Record name cefuroxime axetil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758677
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(acetyloxy)ethyl (6R,7R)-3-[(carbamoyloxy)methyl]-7-{[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cefuroxime axetil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Four-Step Synthesis via Carboxyl Protection (CN105131016A)

The method outlined in Chinese Patent CN105131016A employs a four-step sequence to minimize impurity formation through strategic carboxyl group protection.

Step 1: Formation of Deammoniated Formyl Cephalosporanic Acid Benzhydryl Ester
Deammoniated formyl cefuroxime acid reacts with diphenyl diazomethane in ethyl acetate at 20–25°C. The diphenyl diazomethane acts as a carboxyl-protecting agent, preventing unwanted side reactions. A molar ratio of 1:5 (cefuroxime acid to diphenyl diazomethane) achieves 95% conversion efficiency.

Step 2: Trichloroacetyl Isocyanate-Mediated Cyclization
The intermediate from Step 1 is treated with trichloroacetyl isocyanate in acetone at -10°C to form cephalofruxin acid benzhydryl ester. This step introduces the methoxyimino group critical for β-lactamase stability.

Step 3: Deprotection with Trifluoroacetic Acid
Trifluoroacetic acid (1–3 times the raw material mass) in methylene chloride removes the benzhydryl protecting group, yielding cefuroxime acid with >99% purity.

Step 4: Esterification with 1-Acetoxy-1-Bromoethane
Cefuroxime acid reacts with 1-acetoxy-1-bromoethane under alkaline conditions (triethylamine catalyst) at <5°C. Recrystallization in ethyl acetate/n-hexane produces this compound with 99.2% purity and 80–85% cephalofruxin content, exceeding the 75% pharmacopeial standard.

Solvent Precipitation and Crystallization (US5013833A)

U.S. Patent US5013833A emphasizes solvent selection to control crystallinity and purity.

Key Solvent Systems

SolventNon-SolventPurpose
AcetoneWaterPrecipitation of amorphous form
Ethyl acetatePetroleum etherCrystallization
DichloromethaneIsopropyl etherImpurity removal

Process Overview

  • Esterification : Sodium cefuroxime reacts with (RS)-1-acetoxyethylbromide in dimethyl acetamide at 0–3°C.

  • Workup : The crude product is washed with ethyl acetate and sodium bicarbonate to neutralize excess reagents.

  • Crystallization : Ethyl acetate/diisopropyl ether mixtures yield crystalline this compound with 2.0% impurities by HPLC.

Critical Parameters

  • Temperature : Maintaining <5°C during esterification prevents isomerization.

  • Solvent Ratios : A 2:1 ethyl acetate/petroleum ether mixture optimizes crystal size and purity.

Amorphous Form Preparation via Mechanical Milling (US6534494)

Milling with Pharmaceutical Excipients

U.S. Patent US6534494 describes converting crystalline this compound to an amorphous form by co-milling with excipients like lactose or microcrystalline cellulose.

Conditions

  • Milling Duration : 30–60 minutes in a ball mill.

  • Particle Size : <2 µm to enhance surface area.

  • Crystallinity Reduction : <5% achieved via mechanical stress-induced lattice disruption.

Advantages

  • Bioavailability : Amorphous forms exhibit 30% higher solubility than crystalline counterparts.

  • Stability : No recrystallization observed after 12 months at 25°C/60% RH.

Comparative Analysis of Industrial Methods

Yield and Purity Across Methodologies

MethodYield (%)Purity (%)Cephalofruxin Content (%)
Four-Step Synthesis8599.280–85
Solvent Precipitation7898.575–80
Amorphous Milling9595.0N/A

Solvent Impact on Product Quality

  • Ethyl Acetate : Preferred for high-purity crystallization but requires stringent temperature control.

  • Acetone/Water : Ideal for amorphous precipitation but may introduce hygroscopicity.

  • Methylene Chloride : Effective in deprotection but poses environmental concerns.

Formulation Considerations

Tablet and Capsule Production (US5013833A)

Post-synthesis, this compound is formulated using:

  • Direct Compression : Blending with sodium starch glycolate and microcrystalline cellulose.

  • Roller Compaction : Densifies granules to improve flowability for capsule filling.

Stability Data

ExcipientDegradation After 6 Months (%)
Lactose1.2
Microcrystalline Cellulose0.8

Chemical Reactions Analysis

Route 1: Chlorosulfonyl Isocyanate (CSI) Method

  • Step 1 : Reaction of 3-hydroxymethyl-7-[2-(2-furyl)-2-methoxyiminoacetamido]-3-cephem-4-carboxylic acid (I) with CSI (II) in acetonitrile at 0–5°C forms an intermediate.

  • Step 2 : Treatment with sodium 2-ethylhexanoate yields sodium cefuroxime (III) .

  • Step 3 : Esterification with 1-bromoethyl acetate (IV) produces cefuroxime axetil .

Route 2: Direct Carbamoylation

  • Descarbamoyl cefuroxime acid reacts with CSI, followed by hydrolysis and esterification with 1-bromoethyl acetate. This method achieves a 42% total yield and reduces toxic byproducts .

Table 1: Comparison of Synthesis Methods

ParameterRoute 1 (CSI Method)Route 2 (Direct Carbamoylation)
Key ReagentsCSI, 1-bromoethyl acetateCSI, 1-bromoethyl acetate
Reaction Temperature0–5°C0–25°C
Total YieldNot reported42%
ByproductsAcetaldehyde, acetic acidNH₄Cl, CO, CO₂

Metabolic Hydrolysis

This compound is hydrolyzed by nonspecific esterases in the intestinal mucosa and blood, releasing active cefuroxime and metabolites:

Cefuroxime axetilEsterasesCefuroxime+Acetaldehyde+Acetic acid\text{this compound} \xrightarrow{\text{Esterases}} \text{Cefuroxime} + \text{Acetaldehyde} + \text{Acetic acid}

  • Bioavailability : Increases from 37% (fasting) to 52% (fed) due to enhanced solubility .

  • Half-life : ~1.2–1.3 hours post-hydrolysis .

Table 2: Pharmacokinetic Parameters of Cefuroxime Post-Hydrolysis

Dose (mg)Peak Plasma Conc. (µg/mL)Tₘₐₓ (h)AUC (µg·h/mL)
1252.12.26.7
5007.03.027.4
100013.62.550.0

Acid-Catalyzed Hydrolysis

The ester bond in this compound is susceptible to acidic conditions, leading to premature hydrolysis in the stomach:

Cefuroxime axetil+H₃O⁺Cefuroxime+Acetaldehyde+Acetic acid\text{this compound} + \text{H₃O⁺} \rightarrow \text{Cefuroxime} + \text{Acetaldehyde} + \text{Acetic acid}

  • Drugs reducing gastric acidity (e.g., proton pump inhibitors) lower bioavailability by ~20% .

β-Lactamase-Mediated Degradation

Resistant bacteria hydrolyze the β-lactam ring via β-lactamases, inactivating the drug:

Cefuroximeβ-LactamaseInactive product\text{Cefuroxime} \xrightarrow{\beta\text{-Lactamase}} \text{Inactive product}

  • Resistance Mechanisms :

    • Hydrolysis by extended-spectrum β-lactamases (ESBLs).

    • Altered penicillin-binding proteins (PBPs) .

Drug-Drug Interactions

  • Probenecid : Inhibits renal excretion of cefuroxime, increasing AUC by 50% and Cₘₐₓ by 21% .

  • Antacids/H₂ Blockers : Reduce absorption by altering gastric pH .

Allergenic Reactions

The methoxyimino group in this compound is a key allergen. Cross-reactivity occurs with β-lactams sharing this group (e.g., ceftriaxone) but not with penicillins lacking it (e.g., amoxicillin) .

Stability in Formulations

  • Tablets : Contain stabilizers like croscarmellose sodium and microcrystalline cellulose to prevent hydrolysis .

  • Oral Suspension : Xanthan gum and sucrose maintain stability at pH 5.0–7.0 .

Key Findings from Clinical Studies

  • Synthesis Efficiency : Direct carbamoylation offers greener byproducts and shorter reaction times (1.5 hours vs. traditional methods) .

  • Degradation in vivo : ~50% protein binding limits free cefuroxime availability .

  • Allergy Risk : Confirmed via skin testing; SAR analysis guides alternative antibiotic selection .

Scientific Research Applications

Indications and Usage

Cefuroxime axetil is indicated for the treatment of several infections caused by susceptible bacteria, including:

  • Pharyngitis/Tonsillitis : Effective against Streptococcus pyogenes.
  • Acute Bacterial Otitis Media : Treats infections due to Haemophilus influenzae and Streptococcus pneumoniae.
  • Acute Bacterial Maxillary Sinusitis : Indicated for non-β-lactamase-producing strains of H. influenzae.
  • Acute Bacterial Exacerbations of Chronic Bronchitis : Effective against S. pneumoniae and H. influenzae.
  • Uncomplicated Skin and Skin-Structure Infections : Targets strains of Staphylococcus aureus and S. pyogenes.
  • Uncomplicated Urinary Tract Infections : Used in adult and pediatric patients.
  • Early Lyme Disease : Applicable in both adults and children .

Efficacy Comparisons

This compound has been compared with other antibiotics in various studies to evaluate its efficacy:

  • Levofloxacin vs. This compound : A study involving 832 patients with acute exacerbation of chronic bronchitis found that levofloxacin demonstrated similar or superior efficacy compared to this compound. The cure rates were 61% for this compound versus 70% for both doses of levofloxacin .
  • Clinical Pharmacology in Urinary Tract Infections : A study on elderly patients showed that this compound had comparable short-term (55%) and long-term (48%) bacteriological cure rates to other antibiotics, despite some cases of antibiotic-associated colitis being reported .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates variable bioavailability, which can affect its clinical effectiveness. Studies have shown inconsistencies in absorption rates among different populations, highlighting the importance of understanding individual patient factors when prescribing this medication .

Case Studies

Several case studies illustrate the practical applications of this compound in clinical settings:

  • Case Study on Acute Otitis Media : A pediatric patient with recurrent acute otitis media was treated effectively with this compound, resulting in significant symptom relief and a reduction in recurrence rates over a six-month follow-up period.
  • Postoperative Prophylaxis : In a surgical setting, this compound was used as part of a prophylactic regimen to prevent surgical site infections (SSIs). A study indicated a lower incidence of SSIs when cefuroxime was administered preoperatively compared to controls without antibiotic prophylaxis .

Summary Table of Applications

ApplicationIndicationsEfficacy Rate
Pharyngitis/TonsillitisS. pyogenesEffective
Acute Bacterial Otitis MediaH. influenzae, S. pneumoniaeEffective
Acute Bacterial Maxillary SinusitisNon-β-lactamase-producing strainsEffective
Acute Bacterial Exacerbations of Chronic BronchitisS. pneumoniae, H. influenzae61% cure rate
Uncomplicated Skin and Skin-Structure InfectionsS. aureus, S. pyogenesEffective
Uncomplicated Urinary Tract InfectionsVarious strains55% short-term

Mechanism of Action

The mechanism of action of cefuroxime axetil involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: In Vitro Activity Against Key Pathogens

Compound S. pneumoniae H. influenzae M. catarrhalis β-Lactamase Stability
Cefuroxime axetil +++ ++ +++ High
Cefpodoxime +++ +++ +++ Moderate
Cefaclor ++ + ++ Low
Amoxicillin/clavulanic acid +++ +++ +++ High (with inhibitor)

+++ = High activity; ++ = Moderate; + = Limited .

Clinical Efficacy in Respiratory Infections

This compound demonstrates non-inferiority to comparator antibiotics in RTIs (Table 2):

  • Acute otitis media : 70–100% clinical cure rates, matching amoxicillin/clavulanic acid and surpassing cefaclor .
  • Community-acquired pneumonia (CAP) : Sequential IV/oral therapy (cefuroxime → this compound) showed 87.1% efficacy, comparable to ampicillin/sulbactam .
  • Acute bronchitis : 5-day courses achieved 85–90% resolution, equivalent to 10-day regimens .

Table 2: Clinical Efficacy in Selected Trials

Indication Comparator Clinical Cure Rate (%) Reference
Acute otitis media Amoxicillin/clavulanic acid 85 vs. 82
CAP (sequential therapy) Ampicillin/sulbactam 87.1 vs. 85.9
Skin/soft tissue infections Cefaclor >90 vs. 85

Pharmacokinetic Profiles

This compound’s absorption is food-enhanced, with bioavailability ~50–70% . Its twice-daily dosing contrasts with cefpodoxime’s once-daily regimen but offers similar AUC/MIC ratios for respiratory pathogens . Loracarbef and cefaclor require more frequent dosing (3 times daily) due to shorter half-lives .

Formulation and Dissolution Characteristics

Dissolution behavior varies significantly among formulations (Table 3):

  • Generic vs. innovator brands: Dissolution profiles differ in acidic media (pH 1.0–4.0), with f₁/f₂ values indicating similarity on Day 1–2 but divergence by Day 3 .
  • Sinker baskets : Reduce dissolution of commercial tablets by 25–50% but minimally affect self-made formulations .
  • Cyclodextrin complexes : Ternary systems (e.g., HP-β-CD + PEG 4000) achieve >85% dissolution in 30 minutes, outperforming binary complexes .

Table 3: Dissolution Profiles of this compound Formulations

Formulation Type Dissolution Media % Released (30 min) Key Enhancers
Generic tablet (pH 1.0) 50–70% -
Ternary HP-β-CD complex >85% PEG 4000, Poloxamer 188
With sinker basket 25–50% reduction -

Q & A

Q. What is the mechanism of action of cefuroxime axetil, and how do bacterial resistance mechanisms impact its efficacy?

this compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking. Resistance arises via β-lactamase hydrolysis, altered PBPs, reduced permeability, or efflux pumps. Local susceptibility patterns vary geographically, necessitating periodic surveillance .

Q. How are analytical methods like HPLC and UV spectroscopy validated for quantifying this compound in pharmaceutical and biological matrices?

Methods involve system suitability testing, linearity, precision, and accuracy assessments. For HPLC, parameters include column type (e.g., L13 packing), mobile phase composition (0.2 M ammonium phosphate buffer), and detection at 278 nm. UV spectroscopy uses wavelength selection (e.g., 281 nm) and derivative techniques to minimize matrix interference .

Q. What are the key pharmacokinetic parameters of this compound, and how does renal impairment influence dosing regimens?

After oral absorption, this compound is hydrolyzed to active cefuroxime. Peak plasma concentration (4.1 µg/mL) occurs at ~2.4 hours, with a half-life of ~1.3 hours. In severe renal impairment (creatinine clearance <30 mL/min), dosing intervals extend to 24–48 hours, with post-hemodialysis supplementation .

Advanced Research Questions

Q. How can solubility and bioavailability of this compound be enhanced using solid dispersions or nanosuspensions?

Solid dispersions with poloxamer 188 or microcrystalline cellulose improve dissolution via hydrophilic carrier interactions. Nanosuspensions prepared via antisolvent precipitation (32 factorial design) reduce particle size (<200 nm) and increase entrapment efficiency (>90%) by optimizing stirring speed and stabilizer concentration .

Q. What methodologies are employed in bioequivalence studies comparing generic and branded this compound formulations?

Randomized crossover trials in healthy volunteers (n=22) use HPLC-UV to measure plasma concentrations. Parameters like AUC, Cmax, and Tmax are analyzed for equivalence within 80–125% confidence intervals. Crushed tablets are avoided due to bitter taste, favoring oral suspensions for pediatric comparisons .

Q. How do clinical trial outcomes for this compound in early Lyme disease compare to other antibiotics like doxycycline or amoxicillin?

In pediatric trials (n=43), this compound (20–30 mg/kg/day) showed comparable efficacy to amoxicillin (50 mg/kg/day), with 87–92% resolution of erythema migrans. However, gastrointestinal adverse events (e.g., diarrhea: 11% vs. 3% for doxycycline) were more frequent .

Q. What challenges arise in formulating pediatric-appropriate this compound dosage forms, and how are they addressed?

Tablet bitterness necessitates oral suspensions for children. Granulation techniques with porous carriers (e.g., neusilin US2) enhance palatability and dissolution. Dose uniformity and stability are validated via USP dissolution testing (pH 6.8 buffer, paddle method at 50 rpm) .

Q. Why do discrepancies exist between in vitro microbiological efficacy and clinical outcomes for this compound?

In vitro MIC values (≤1 µg/mL) for Haemophilus influenzae or Moraxella catarrhalis may not predict clinical success due to β-lactamase variability. Trials for acute sinusitis showed limited efficacy against β-lactamase-producing strains, highlighting the need for adjunct therapies .

Q. How do regional differences in bacterial susceptibility profiles affect the design of global antimicrobial resistance studies?

Geographic variations in β-lactamase prevalence (e.g., BLNAR H. influenzae in Asia) require localized susceptibility testing. Resistance surveillance must integrate genomic data (e.g., PBP mutations) and clinical failure rates to update breakpoints .

Q. What experimental strategies optimize this compound stability in formulation development?

Stability studies under ICH guidelines (25°C/60% RH) assess degradation products via HPLC. Excipients like crospovidone and colloidal silicon dioxide prevent moisture absorption, while film-coating (hypromellose, titanium dioxide) shields against photodegradation .

Q. Methodological Notes

  • Factorial Design : Used in nanosuspension optimization (e.g., stirring speed X1 and poloxamer concentration X2) to model particle size (Y1) and entrapment efficiency (Y2) .
  • Chromatographic Validation : Resolution ≥1.5 between diastereomers (A/B) and delta-3 isomers ensures assay specificity. Internal standardization (acetanilide) improves precision .
  • Clinical Endpoints : For Lyme disease, 12-month follow-ups evaluate recurrence rates, while microbiological eradication in pharyngitis trials requires throat swab cultures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cefuroxime axetil
Reactant of Route 2
Reactant of Route 2
cefuroxime axetil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.